molecular formula C24H25ClN4O4S B13796759 Ethanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride CAS No. 71802-77-2

Ethanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride

Cat. No.: B13796759
CAS No.: 71802-77-2
M. Wt: 501.0 g/mol
InChI Key: LMVUAVACFUEPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride (hereafter referred to as the "target compound") is a synthetic acridine derivative with a sulfonamide-linked aniline moiety. Its structure features:

  • Acridine core: A planar heteroaromatic system with a 9-acridinylamino group.
  • Substituents: A 3-acetamido group on the acridine ring and a 3'-methoxy group on the anilide ring.
  • Sulfonyl linker: An ethanesulfonyl group bridging the acridine and anilide moieties.
  • Salt form: Hydrochloride, enhancing solubility and stability.

These analogs provide critical insights into structure-property relationships.

Properties

CAS No.

71802-77-2

Molecular Formula

C24H25ClN4O4S

Molecular Weight

501.0 g/mol

IUPAC Name

N-[9-[4-(ethylsulfonylamino)-2-methoxyanilino]acridin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C24H24N4O4S.ClH/c1-4-33(30,31)28-17-10-12-21(23(14-17)32-3)27-24-18-7-5-6-8-20(18)26-22-13-16(25-15(2)29)9-11-19(22)24;/h5-14,28H,4H2,1-3H3,(H,25,29)(H,26,27);1H

InChI Key

LMVUAVACFUEPDU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of condensation reactions involving aromatic amines and aldehydes or ketones.

    Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the acridine ring.

    Attachment of the Sulfonanilide Group: The sulfonanilide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an aniline derivative.

    Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group on the aromatic ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for electrophilic substitution, while nucleophiles like hydroxide (OH⁻) and amines are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting replication and transcription. The sulfonanilide group enhances the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Structural Variations

Key analogs include sulfonanilides with differing sulfonyl chains (C1 to C7) and substituents on the acridine ring (Table 1):

Table 1: Structural Comparison of Sulfonanilide Derivatives
Compound Name (CID) Sulfonyl Chain Acridine Substituent Molecular Formula Molecular Weight (g/mol)
Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride (149558) C1 (methane) 3-acetamido C23H22ClN4O4S 486.96
1-Heptanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride (51411) C7 (heptane) 3-acetamido C28H34ClN4O4S 573.11
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride (5361904) C6 (hexane) 3-nitro C26H28ClN4O5S 569.05

Key Observations :

Sulfonyl Chain Length: Methane (C1) analogs (e.g., CID 149558) exhibit lower molecular weights and compact structures, while heptane (C7) derivatives (CID 51411) are bulkier and more lipophilic.

Acridine Substituents :

  • The 3-acetamido group (electron-withdrawing) in CID 149558 and CID 51411 contrasts with the 3-nitro group (stronger electron-withdrawing) in CID 5361903. Nitro groups may enhance DNA intercalation but reduce metabolic stability .

Physicochemical Properties

Collision cross-section (CCS) data and adduct profiles highlight differences in molecular size and polarity (Table 2):

Table 2: Predicted Collision Cross-Section (CCS) Values
Compound (CID) Adduct m/z CCS (Ų)
Methanesulfonanilide (149558) [M+H]+ 451.14345 203.6
Hexanesulfonanilide (5361904) [M+H]+ 509.18532 215.6

Key Observations :

  • Longer sulfonyl chains (e.g., C6 in CID 5361904) increase CCS values, reflecting larger molecular footprints. This correlates with reduced aqueous solubility and enhanced lipid membrane interaction.
  • The hydrochloride salt form improves solubility across all analogs, critical for bioavailability.

Substituent Effects on Bioactivity

3-Acetamido Group :

  • Enhances hydrogen bonding with biological targets (e.g., DNA or enzymes) due to the amide moiety.
  • May reduce oxidative metabolism compared to nitro-substituted analogs .

Biological Activity

Ethanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, often referred to by its chemical structure or as a derivative of acridine, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its applications in medicinal chemistry and its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅ClN₂O₃S. The compound features an acridine moiety, which is known for its diverse biological activities. The presence of the acetamido group and methoxy substituent enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of acridine compounds exhibit significant antimicrobial properties. Ethanesulfonanilide has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with DNA replication processes in microbial cells.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Studies have demonstrated that Ethanesulfonanilide exhibits cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in tumor cells has been attributed to the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with Ethanesulfonanilide resulted in a significant reduction in cell viability, with IC50 values reported at approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that Ethanesulfonanilide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of Ethanesulfonanilide can be attributed to several mechanisms:

  • DNA Intercalation: The acridine structure allows for intercalation between DNA bases, disrupting replication and transcription.
  • Enzyme Inhibition: The compound may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
  • Reactive Oxygen Species Generation: Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.